molecular formula C8H9BrN2O2 B2451846 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid CAS No. 1006333-38-5

2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2451846
CAS No.: 1006333-38-5
M. Wt: 245.076
InChI Key: DLIOLRMWZAEYPN-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

Core Structural Features

2-(4-Bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid (CAS 1006333-38-5) is a pyrazole derivative with a bromine atom at the 4-position, a cyclopropyl group at the 3-position, and an acetic acid moiety linked to the pyrazole nitrogen. Its molecular formula is C₈H₉BrN₂O₂ , with a molecular weight of 245.07 g/mol. The compound’s structure includes a planar pyrazole ring fused to a cyclopropyl group and an acetic acid side chain, creating a balance of steric bulk and hydrogen-bonding potential.

Crystallographic Insights

Crystallographic data from the Protein Data Bank (PDB ID: 4Y2V) reveal the compound’s binding interactions with soluble epoxide hydrolase (sEH). In this complex, the acetic acid group forms hydrogen bonds with catalytic residues Asp335 and Tyr383, while the pyrazole ring engages in π-π stacking with aromatic residues. Key crystal parameters include:

Parameter Value
Space group P2₁2₁2₁
Resolution 2.40 Å
Unit cell dimensions a = 16.255 Å, b = 4.412 Å, c = 25.923 Å
Volumetric packing 47.88% solvent content

The cyclopropyl group introduces rigidity, while the bromine atom enhances electrophilicity at the pyrazole ring.

Spectroscopic Profiling (IR, NMR, Mass Spectrometry)

Infrared (IR) Spectroscopy

Although explicit IR data for this compound are limited, related pyrazole derivatives exhibit characteristic peaks:

  • C=O stretch (acetic acid): ~1,700 cm⁻¹
  • N–H bending (pyrazole): ~1,600–1,500 cm⁻¹
  • C–Br stretching : ~600–650 cm⁻¹
Nuclear Magnetic Resonance (NMR)

Predicted NMR shifts based on structural analogs:

Proton Environment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Acetic acid –CH₂ 3.8–4.2 35–40
Cyclopropyl –CH₂ 1.0–1.5 10–15
Pyrazole ring (non-protonated) 120–150
Brominated pyrazole C–Br 110–130
Mass Spectrometry

The molecular ion peak at m/z 245 (C₈H₉BrN₂O₂⁺) dominates, with fragment ions corresponding to loss of HBr (m/z 207) and COOH (m/z 199).

Comparative Analysis of Tautomeric Forms in Pyrazole Derivatives

Impact on Reactivity

The absence of tautomeric equilibria simplifies its reactivity compared to unsubstituted pyrazoles. For example:

  • Electrophilic substitution occurs preferentially at the 5-position due to bromine’s electron-withdrawing effect.
  • Hydrogen bonding via the carboxylic acid group enhances solubility and binding affinity to biological targets.

Computational Modeling of Electronic Structure and Reactivity

Electronic Structure Analysis

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) predict:

  • HOMO-LUMO gap : ~6.0 eV, indicating moderate stability.
  • Electron density distribution : Localization on the pyrazole ring and acetic acid moiety, driven by the electron-withdrawing bromine and cyclopropyl groups.
Reactivity Predictions

Key reactivity descriptors include:

Descriptor Value Interpretation
Electrophilicity index 1.2 Moderate susceptibility to nucleophilic attack
Nucleophilicity index 0.8 Preferential reactivity at electron-rich sites
H-bond donor capacity 2.0 Strong hydrogen-bonding capability via carboxylic acid

Properties

IUPAC Name

2-(4-bromo-3-cyclopropylpyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-6-3-11(4-7(12)13)10-8(6)5-1-2-5/h3,5H,1-2,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIOLRMWZAEYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-bromo-3-cyclopropyl-1H-pyrazole with acetic acid or its derivatives. One common method includes the use of a bromination reaction followed by cyclopropylation and subsequent acetic acid addition. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

Its pyrazole moiety is known to interact with various biological targets, making it a valuable tool in biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions .

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is unique due to its combination of a bromine atom, a cyclopropyl group, and an acetic acid moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

IUPAC Name: this compound
Molecular Formula: C₈H₉BrN₂O₂
Molecular Weight: 245.08 g/mol
CAS Number: 1006333-38-5
Purity: ≥95%
Physical Form: Powder

The compound exhibits a range of biological activities, primarily attributed to its interaction with specific molecular targets. The presence of the pyrazole ring is significant for its pharmacological effects, as it can modulate various biochemical pathways.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrazole have been noted for their ability to inhibit bacterial growth, with minimum inhibitory concentrations (MIC) often ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Research Findings

Recent research has focused on the optimization of pyrazole derivatives for enhanced biological activity. A study evaluated the antiparasitic efficacy of related compounds and found that modifications in the structure significantly affected their potency against malaria parasites .

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntiparasiticEfficacy against malaria
Enzyme InhibitionPotential inhibition of ATPases

Case Studies

  • Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested for their antibacterial properties. The study demonstrated that specific substitutions on the pyrazole ring enhanced activity against E. coli, indicating a structure-activity relationship that could be exploited for drug design.
  • Antiparasitic Activity : Another study focused on the optimization of dihydroquinazolinone derivatives, which share structural similarities with this compound. These compounds were shown to inhibit PfATP4-associated Na⁺-ATPase activity, highlighting the importance of structural modifications in improving metabolic stability and efficacy in vivo .

Q & A

Q. How to design experiments assessing bioactivity against neurological targets?

  • Answer :
  • In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase) at 10–100 µM concentrations.
  • Molecular Docking : Prioritize targets like NMDA receptors using Glide SP scoring.
  • In Vivo Models : Evaluate neuroprotection in zebrafish or murine models of neurodegeneration .

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